molecular formula C14H20ClNO3S B2448573 5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzamide CAS No. 1396790-79-6

5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzamide

Cat. No.: B2448573
CAS No.: 1396790-79-6
M. Wt: 317.83
InChI Key: IHQIRKMWAPPIDM-UHFFFAOYSA-N
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Description

5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzamide is a chemical compound known for its versatile applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a chloro group, a hydroxy group, a methylthio group, and a methoxybenzamide moiety. Its distinct properties make it valuable in pharmaceuticals, organic synthesis, and medicinal chemistry.

Preparation Methods

The synthesis of 5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzamide typically involves multiple steps, including the introduction of functional groups and the formation of the benzamide structure. The synthetic routes often require specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-methoxybenzamide can be compared with other similar compounds, such as:

    5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide: This compound shares a similar structure but includes a thiophene-2-sulfonamide moiety instead of a methoxybenzamide group.

    5-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide: This compound lacks the methoxy group present in this compound. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3S/c1-14(18,6-7-20-3)9-16-13(17)11-8-10(15)4-5-12(11)19-2/h4-5,8,18H,6-7,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQIRKMWAPPIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C1=C(C=CC(=C1)Cl)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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